molecular formula C16H15NO2 B14402020 (4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one CAS No. 87060-83-1

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one

Cat. No.: B14402020
CAS No.: 87060-83-1
M. Wt: 253.29 g/mol
InChI Key: ICLIVROEGIIXAJ-CABCVRRESA-N
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Description

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one is a chiral compound with significant interest in the field of organic chemistry It is characterized by its oxazinanone ring structure, which includes two phenyl groups attached to the 4th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylamine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazinanone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazinanone compounds.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized oxazinanone derivatives.

    Reduction: Reduced oxazinanone compounds.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

87060-83-1

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(4R,6S)-4,6-diphenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C16H15NO2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-,15+/m1/s1

InChI Key

ICLIVROEGIIXAJ-CABCVRRESA-N

Isomeric SMILES

C1[C@@H](NC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(NC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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